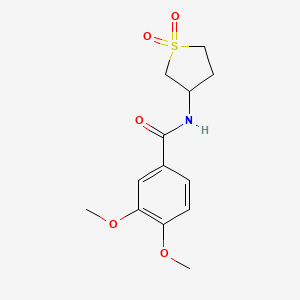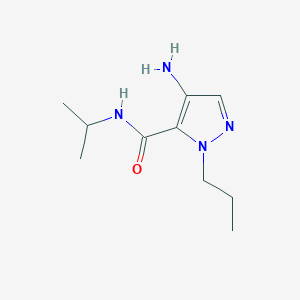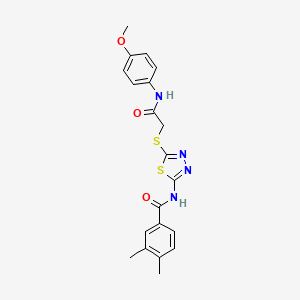
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide” are not available, there are methods for synthesizing similar compounds. For example, the synthesis of potassium (1,1-dioxothiolan-3-yl) dithiocarbamate has been reported . This involves the reaction between amines and carbon disulfide, catalyzed by a strong base .作用機序
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the compound and the cysteine residue. This modification can lead to changes in protein function, structure, and activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been used to study the function of various proteins, including ion channels, enzymes, and receptors. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide has several advantages as a research tool, including its selectivity for cysteine residues, its ability to modify proteins in live cells, and its compatibility with a range of experimental techniques. However, there are also limitations to its use, including the potential for off-target effects and the need for careful control of experimental conditions.
将来の方向性
There are several potential future directions for research involving N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide. These include the development of new derivatives with improved selectivity and reactivity, the investigation of the role of cysteine modifications in disease states, and the use of this compound as a therapeutic agent in the treatment of oxidative stress-related disorders. Additionally, this compound could be used in combination with other research tools, such as mass spectrometry and protein engineering, to further understand the function of cysteine residues in proteins.
合成法
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with thioacetic acid, followed by the reaction of the resulting intermediate with sodium hydride and 1,2-dithiolane-3-one. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide has been widely used in scientific research for its ability to selectively modify cysteine residues in proteins. This allows researchers to study the function of specific proteins and signaling pathways, as well as investigate the role of cysteine residues in protein structure and function.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-4-3-9(7-12(11)19-2)13(15)14-10-5-6-20(16,17)8-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPMNPVOSUMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2924700.png)
![(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine](/img/structure/B2924702.png)

![6-chloro-4-(3-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2924705.png)

![Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2924707.png)

![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)
![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)
![N-(sec-butyl)-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2924715.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2924716.png)
